molecular formula C10H9BrO3 B3009712 4-(2-Bromoacetyl)phenyl acetate CAS No. 41104-10-3

4-(2-Bromoacetyl)phenyl acetate

Cat. No.: B3009712
CAS No.: 41104-10-3
M. Wt: 257.083
InChI Key: SPCDJZGDCHUTIM-UHFFFAOYSA-N
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Description

4-(2-Bromoacetyl)phenyl acetate is a brominated aromatic ester with the molecular formula C₁₀H₉BrO₃. It features a bromoacetyl group (-COCH₂Br) at the para position of a phenyl ring, which is further esterified with an acetyloxy group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and bioactive molecules. Its reactivity stems from the electrophilic bromoacetyl moiety, which participates in nucleophilic substitutions, cycloadditions, and cross-coupling reactions .

Properties

IUPAC Name

[4-(2-bromoacetyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-7(12)14-9-4-2-8(3-5-9)10(13)6-11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCDJZGDCHUTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoacetyl)phenyl acetate typically involves the bromination of acetophenone derivatives. One common method includes the reaction of 4-hydroxyacetophenone with bromoacetyl bromide in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the selective bromination of the acetyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The compound is often produced in cleanroom environments to maintain quality standards .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromoacetyl)phenyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles such as amines or thiols to form new compounds.

    Oxidation Reactions: The phenyl acetate moiety can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The bromoacetyl group can be reduced to form acetyl derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield various substituted phenyl acetates.
  • Oxidation reactions produce phenyl acetic acids.
  • Reduction reactions result in acetyl-substituted phenyl compounds .

Scientific Research Applications

4-(2-Bromoacetyl)phenyl acetate is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Used in the study of enzyme inhibition and receptor binding due to its ability to form covalent bonds with biological targets.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Bromoacetyl)phenyl acetate involves its ability to form covalent bonds with nucleophilic sites on biological molecules. The bromoacetyl group is highly reactive and can alkylate amino acids in proteins, leading to inhibition of enzyme activity or modification of receptor function. This reactivity makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table highlights key structural analogs of 4-(2-bromoacetyl)phenyl acetate, emphasizing differences in substituents, physical properties, and reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR, MS)
This compound C₁₀H₉BrO₃ 257.09 Not reported δ 4.54 (s, 2H, CH₂Br); ESI-MS: m/z 257
4-(2-Bromoacetyl)-3-(methylthio)phenyl acetate C₁₁H₁₁BrO₃S 303.17 Not reported δ 2.51 (s, 3H, SCH₃)
4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate C₁₂H₁₃BrO₅ 341.13 δ 3.85 (s, 6H, OCH₃)
N-[4-(2-Bromoacetyl)phenyl]acetamide C₁₀H₁₀BrNO₂ 256.10 153–155 90 δ 2.15 (s, 3H, CH₃CONH); ESI-MS: m/z 256
4-Bromophenyl acetate C₈H₇BrO₂ 215.05 δ 2.28 (s, 3H, OAc)

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The bromoacetyl group enhances electrophilicity, while methoxy (in 2,6-dimethoxy derivatives) or methylthio groups (in 3-methylthio analogs) alter electron density, affecting reaction rates and regioselectivity .
Comparison with Analogs
  • N-[4-(2-Bromoacetyl)phenyl]acetamide: Synthesized via acetylation of 4-aminophenyl derivatives followed by bromoacetylation, achieving 90% yield. The amide group stabilizes intermediates in medicinal chemistry applications .
  • 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl Acetate: Methoxy groups are introduced via Friedel-Crafts acylation, requiring anhydrous conditions to prevent demethylation .

Research Findings and Challenges

  • Stability Issues: Bromoacetyl derivatives are moisture-sensitive, requiring storage under inert conditions. Hydrolysis to 4-hydroxyacetophenone is a common side reaction .
  • Regioselectivity in Reactions: Methoxy-substituted analogs (e.g., 2,6-dimethoxy) show preferential nucleophilic attack at the para position due to steric hindrance .

Biological Activity

4-(2-Bromoacetyl)phenyl acetate is an organic compound characterized by its unique molecular structure, which includes a bromoacetyl moiety attached to a phenyl acetate group. This compound has garnered attention in various scientific fields due to its significant biological activities, including antimicrobial, antifungal, antiviral, and potential anticancer properties.

  • Molecular Formula : C₁₁H₉BrO₃
  • Molecular Weight : 257.08 g/mol
  • Physical State : White crystalline solid
  • Melting Point : 67-69 °C
  • Boiling Point : Approximately 350 °C
  • Solubility : Soluble in organic solvents (e.g., ethanol, DMSO), insoluble in water.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Notably, it has been shown to inhibit the activity of prostaglandin G/H synthase 1, which plays a crucial role in inflammatory processes and other physiological functions. The compound's electrophilic nature allows it to form covalent bonds with nucleophiles in biological systems, enhancing its potential as a therapeutic agent.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer effects, particularly against ovarian cancer cells. The compound induces cell cycle arrest and apoptosis through:

  • Mechanism : Interaction with prostaglandin G/H synthase 1.
  • Outcome : Inhibition of cell proliferation and induction of programmed cell death.

Antimicrobial and Antifungal Activity

The compound has also shown promising results in inhibiting the growth of various microbial strains. Studies indicate that it possesses:

  • Broad-spectrum antimicrobial activity against bacteria and fungi.
  • Potential applications in treating infections resistant to conventional antibiotics.

Case Studies and Research Findings

StudyFindings
Study on Ovarian Cancer CellsInduced apoptosis and cell cycle arrest through inhibition of prostaglandin G/H synthase 1 .
Antimicrobial Activity AssessmentDemonstrated effectiveness against multiple bacterial strains, suggesting potential as a new antimicrobial agent .
Mechanism InvestigationRevealed electrophilic reactions with nucleophiles, enhancing enzyme inhibition studies .

Synthesis

The synthesis of this compound typically involves the bromination of acetophenone derivatives. A common method includes:

  • Reacting 4-hydroxyacetophenone with bromoacetyl bromide.
  • Utilizing a base such as pyridine under controlled conditions to enhance yield.
  • The reaction may be catalyzed by aluminum chloride for improved efficiency.

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